molecular formula C4H8BrF B125078 1-Bromo-2-fluoro-2-methylpropane CAS No. 19869-78-4

1-Bromo-2-fluoro-2-methylpropane

Cat. No. B125078
CAS RN: 19869-78-4
M. Wt: 155.01 g/mol
InChI Key: LJNXHUCQQXLSHS-UHFFFAOYSA-N
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Description

“1-Bromo-2-fluoro-2-methylpropane” is a bromofluoroalkyl compound . Its molecular formula is C4H8BrF . It has a molecular weight of 155.01 g/mol . The IUPAC name for this compound is 1-bromo-2-fluoro-2-methylpropane .


Molecular Structure Analysis

The InChI code for “1-Bromo-2-fluoro-2-methylpropane” is InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3 . The Canonical SMILES for this compound is CC(C)(CBr)F .


Physical And Chemical Properties Analysis

“1-Bromo-2-fluoro-2-methylpropane” has a molecular weight of 155.01 g/mol . It has a computed XLogP3-AA value of 1.9 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of this compound is 153.97934 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 6 .

Scientific Research Applications

  • Stereoselective Synthesis of Amino Acids : 1-Bromo-2-fluoro-alkanes, including 1-Bromo-2-fluoro-2-methylpropane, have been used in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. These compounds are synthesized through diastereoselective alkylation of camphor-based glycine ester imines, followed by deprotection (Kröger & Haufe, 1997).

  • Study of Rotational Isomerism : Research on 1-bromo-2-methylpropane, closely related to 1-Bromo-2-fluoro-2-methylpropane, has provided insights into the rotational isomerism of halogen alkanes. This research is fundamental for understanding the molecular behavior of such compounds in various environments (Müller, Fruwert, & Geiseler, 1981).

  • Application in Radiosynthesis : The compound has potential applications in the field of radiosynthesis. Studies involving the synthesis of related compounds, such as 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol, demonstrate its applicability in developing positron emission tomography (PET) tracers (Rotteveel et al., 2017).

  • Reactivity with Fluorinating Agents : The reactivity of 1-hydroxy-halogenopropanes, including those related to 1-Bromo-2-fluoro-2-methylpropane, with fluorinating agents has been studied. This research provides insights into the rearrangement and direct substitution reactions that these compounds undergo (Bycroft, Chowdhury, & Dove, 1978).

  • Thermodynamic Properties : Studies on solution enthalpies of related compounds, like 1-bromoadamantane and 2-bromo-2-methylpropane, in various solvents provide valuable data on their thermodynamic behavior. This is crucial for applications in solution chemistry and process design (Martins et al., 2006).

properties

IUPAC Name

1-bromo-2-fluoro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNXHUCQQXLSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173624
Record name Propane, 1-bromo-2-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-2-methylpropane

CAS RN

19869-78-4
Record name Propane, 1-bromo-2-fluoro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019869784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1-bromo-2-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19869-78-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Gounelle, C Menard, JM Pechine, D Solgadi… - Journal of Electron …, 1975 - Elsevier
The photoelectron spectra of 6 dibromoalkanes and 9 bromofluoroalkanes have been recorded in the region of 10 to 11 eV, corresponding to the ionization of the n electrons of the …
Number of citations: 16 www.sciencedirect.com
M Moens, M D'hooghe, N De Kimpe - Tetrahedron Letters, 2013 - Elsevier
… In the literature, the bromofluorination of isobutene has been shown to lead exclusively towards the Markovnikov product, that is 1-bromo-2-fluoro-2-methylpropane, 9 which excludes …
Number of citations: 12 www.sciencedirect.com
GA Olah, JT Welch, YD Vankar, M Nojima… - The Journal of …, 1979 - ACS Publications
Pyridinium poly (hydrogen fluoride)(30% pyridine-70% hydrogen fluoride) reagent, a stabilized, less-volatile form of hydrogen fluoride, was found to be a convenient and effective …
Number of citations: 729 pubs.acs.org
A Sutherland, CL Willis - Natural product reports, 2000 - pubs.rsc.org
… Haufe and co-workers have prepared a γ-fluoro-α-methylleucine derivative by α-alkylation of an alanine ester imine with 1-bromo-2-fluoro-2-methylpropane, 31 while Kaneko and co-…
Number of citations: 169 pubs.rsc.org
M Moens - 2014 - biblio.ugent.be
… In the literature, the bromofluorination of isobutene has been shown to lead exclusively toward the Markovnikov product, ie, 1-bromo-2-fluoro-2-methylpropane,154 which excludes …
Number of citations: 1 biblio.ugent.be

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